molecular formula C6H5FINO2S B12949599 2-((Fluoroiodomethyl)sulfonyl)pyridine

2-((Fluoroiodomethyl)sulfonyl)pyridine

Cat. No.: B12949599
M. Wt: 301.08 g/mol
InChI Key: XXSXBEYUENKPJO-UHFFFAOYSA-N
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Description

2-((Fluoroiodomethyl)sulfonyl)pyridine is a pyridine derivative featuring a sulfonyl group substituted with a fluoroiodomethyl moiety (–CHFIO₂S–) at the 2-position of the pyridine ring. For instance, pyridine-2-sulfonyl chlorides can be synthesized via NaClO₂-mediated oxidation of thiol precursors , followed by substitution with fluoroiodomethyl groups.

Properties

Molecular Formula

C6H5FINO2S

Molecular Weight

301.08 g/mol

IUPAC Name

2-[fluoro(iodo)methyl]sulfonylpyridine

InChI

InChI=1S/C6H5FINO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H

InChI Key

XXSXBEYUENKPJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C(F)I

Origin of Product

United States

Preparation Methods

The synthesis of 2-((Fluoroiodomethyl)sulfonyl)pyridine typically involves the reaction of pyridine derivatives with fluoroiodomethyl sulfone precursors. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-((Fluoroiodomethyl)sulfonyl)pyridine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Comparison with Similar Compounds

Key Observations:

Iodine’s size may increase steric hindrance, reducing reaction rates in crowded environments compared to smaller halogens like chlorine .

Synthesis Methods :

  • Sulfonylpyridines are commonly synthesized via N-oxide activation (e.g., using H-phosphonates with sulfonyl chlorides) or oxidation of thiols to sulfonyl chlorides . The fluoroiodomethyl group could be introduced via post-synthetic alkylation or halogen exchange.

Physical Properties :

  • Molecular weights correlate with substituent complexity. The target compound (~315–320 g/mol, estimated) is heavier than difluoromethyl (193.17 g/mol) and methyl (173.19 g/mol) analogs due to iodine’s mass .
  • Melting points for sulfonylpyridines range widely (e.g., 268–287°C for chloro-substituted derivatives ), suggesting the target compound may exhibit moderate thermal stability.

Applications :

  • 2-((Difluoromethyl)sulfonyl)pyridine is prioritized in agrochemical markets due to cost-effectiveness and scalable synthesis .
  • Iodine-containing analogs like 5-Fluoro-3-iodopyridin-2-yl triflate are valued in cross-coupling reactions for constructing complex heterocycles .

Challenges and Opportunities

  • Synthetic Challenges : Introducing both fluorine and iodine on a methyl group requires precise control to avoid side reactions (e.g., C–I bond cleavage under harsh conditions) .
  • Economic Factors: Iodine’s higher cost compared to fluorine or chlorine may limit large-scale applications unless offset by superior performance in niche roles (e.g., radiopharmaceuticals) .

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